molecular formula C4H7NO4 B1665300 L-aspartic acid CAS No. 56-84-8

L-aspartic acid

Cat. No.: B1665300
CAS No.: 56-84-8
M. Wt: 133.10 g/mol
InChI Key: CKLJMWTZIZZHCS-REOHCLBHSA-N
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Description

L-aspartic acid is a non-essential amino acid that plays a crucial role in the biosynthesis of proteins. It is one of the 22 proteinogenic amino acids, meaning it is a building block of proteins. This compound exists in two isomeric forms: this compound and D-aspartic acid. The L-isomer is commonly found in proteins, while the D-isomer is less common and is found in some peptides and as a neurotransmitter .

Mechanism of Action

Target of Action

Aspartic acid, also known as aspartate, is an α-amino acid used in the biosynthesis of proteins . It plays a key role in various metabolic processes, serving as a precursor for the synthesis of proteins, oligopeptides, purines, pyrimidines, nucleic acids, and L-arginine . Aspartic acid is also involved in neurotransmission .

Mode of Action

Aspartic acid interacts with its targets through various mechanisms. It is formed by the transamination of the Krebs cycle intermediate oxaloacetate . This amino acid serves as a precursor for the synthesis of proteins, oligopeptides, purines, pyrimidines, nucleic acids, and L-arginine . It is a glycogenic amino acid and can promote energy production via its metabolism in the Krebs cycle .

Biochemical Pathways

Aspartic acid is involved in several biochemical pathways. It is the common precursor of the essential amino acids lysine, threonine, methionine, and isoleucine in higher plants . Additionally, aspartic acid can be converted to asparagine . It plays a significant role in the urea synthesis, purine-nucleotide cycle, malate–aspartate shuttle, gluconeogenesis, and neurotransmission . It is also the substrate for the synthesis of proteins, asparagine, arginine, nucleotides, and several substances that play a role in the development of nervous tissue and neurotransmission .

Pharmacokinetics

The pharmacokinetics of aspartic acid have been studied in rats following the simultaneous oral and intravenous administration of an aqueous solution containing radiolabeled amino acids . The half-life of arginine was almost twice that of aspartic acid . After oral administration, the opposite was observed . The plasma level of these two amino acids has been observed to increase after administration by either route 400 minutes after administration .

Result of Action

Aspartic acid has several molecular and cellular effects. It is hypothesized that L-aspartate, especially the potassium magnesium aspartate salt, spares stores of muscle glycogen and/or promotes a faster rate of glycogen resynthesis during exercise . Moreover, this amino acid promotes the transportation of minerals to the cells, which are essential to form healthy RNA and DNA, while strengthening the immune system through stimulating an increased production of immunoglobulins and antibodies .

Action Environment

Aspartic acid plays an important role in plant resistance to abiotic stress, such as cold stress, drought stress, salt stress, or heavy metal stress . Exogenous aspartate increases the content of chlorophyll, maintains the integrity of the cell membrane system, and enhances the SOD-CAT antioxidant pathway to eliminate the oxidative damage caused by ROS in perennial ryegrass under heat stress . Furthermore, exogenous aspartate could enhance the TCA cycle, the metabolism of the amino acids related to the TCA cycle, and pyrimidine metabolism to enhance the heat tolerance of perennial ryegrass .

Biochemical Analysis

Biochemical Properties

Aspartic acid has an acidic side chain (CH2COOH) which reacts with other amino acids, enzymes, and proteins in the body . It plays a vital role in the Kreb’s cycle, participating in the synthesis of four different amino acids: methionine, isoleucine, lysine, and threonine . Aspartic acid is also involved in the urea cycle and gluconeogenesis .

Cellular Effects

Aspartic acid is extremely important in generating cellular activity. It is responsible for transporting NADH molecules to the mitochondria, which are later used to produce ATP . This coenzyme enables metabolism and supports other cellular activities . Aspartic acid also plays a role in sending chemical signals through the nervous system .

Molecular Mechanism

Aspartic acid functions as a neurotransmitter, transmitting signals between nerves and other cells . It binds to N-methyl-D-aspartate receptors (NMDARs) in the brain and helps control neuroplasticity and brain activity . It also helps regulate hormones like prolactin, oxytocin, melatonin, and testosterone .

Temporal Effects in Laboratory Settings

It is known that aspartic acid plays a key role in maintaining fundamental cellular processes and removing denatured or misfolded proteins .

Dosage Effects in Animal Models

In animal models, the effects of aspartic acid vary with different dosages. For instance, D-aspartic acid has been shown to increase testosterone levels in some populations, though the evidence is inconsistent .

Metabolic Pathways

Aspartic acid is involved in multiple metabolic pathways, such as protein synthesis, nucleotide metabolism, the tricarboxylic acid (TCA) cycle, glycolysis, and hormone biosynthesis . It is a metabolite in the urea cycle and participates in gluconeogenesis .

Transport and Distribution

Aspartic acid is transported through cell membranes via specific transporters along with glutamic acid, another dicarboxylic amino acid found in the body . It is distributed in different subcellular compartments, playing an important role in their activation .

Subcellular Localization

It is known that aspartic acid plays a critical role in various physiological processes in different subcellular compartments .

Chemical Reactions Analysis

L-aspartic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions include oxaloacetic acid, aspartate, and various substituted derivatives .

Scientific Research Applications

L-aspartic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

L-aspartic acid is similar to other amino acids like glutamic acid, alanine, and glycine. it has unique properties that set it apart:

This compound’s unique acidic side chain allows it to participate in various biochemical reactions and interactions, making it essential for numerous physiological processes .

Properties

IUPAC Name

(2S)-2-aminobutanedioic acid
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InChI

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1
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InChI Key

CKLJMWTZIZZHCS-REOHCLBHSA-N
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Canonical SMILES

C(C(C(=O)O)N)C(=O)O
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Isomeric SMILES

C([C@@H](C(=O)O)N)C(=O)O
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Molecular Formula

C4H7NO4
Record name L-ASPARTIC ACID
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Record name aspartic acid
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Related CAS

25608-40-6, Array
Record name Poly(L-aspartic acid)
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Record name Aspartic acid [USAN:USP:INN]
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DSSTOX Substance ID

DTXSID7022621
Record name L-Aspartic acid
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Molecular Weight

133.10 g/mol
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Physical Description

Dry Powder, Colorless solid; [ICSC] White powder; [Sigma-Aldrich MSDS], Solid, COLOURLESS CRYSTALS., White crystals or crystalline powder; odourless
Record name L-Aspartic acid
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Solubility

1 g in 222.2 ml water at 20 °C; 1 g in 149.9 ml water at 30 °C; more sol in salt soln; sol in acids, alkalies, Insoluble in ethanol, ethyl ether, benzene; soluble in dilute HCl, pyridine, In water, 5,360 mg/L at 25 °C, 5.39 mg/mL, Solubility in water, g/100ml: 0.45, Slightly soluble in water; Insoluble in ether, Insoluble (in ethanol)
Record name Aspartic acid
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Density

1.6603 at 13 °C, 1.7 g/cm³
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Vapor Pressure

0.0000013 [mmHg]
Record name Aspartic acid
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Mechanism of Action

There are also claims that L-aspartate has ergogenic effects, that it enhances performance in both prolonged exercise and short intensive exercise. It is hypothesized that L-aspartate, especially the potassium magnesium aspartate salt, spares stores of muscle glycogen and/or promotes a faster rate of glycogen resynthesis during exercise. It has also been hypothesized that L-aspartate can enhance short intensive exercise by serving as a substrate for energy production in the Krebs cycle and for stimulating the purine nucleotide cycle.
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Color/Form

White, crystalline solid, Orthorhombic bisphenoidal leaflets or rods

CAS No.

56-84-8, 25608-40-6, 617-45-8, 6899-03-2, 34345-47-6
Record name L-Aspartic acid
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Melting Point

270-271 °C, 270 °C
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Synthesis routes and methods I

Procedure details

Reaction vessel was a 0.33 liter autoclave which was charged with a saturated aqueous solution of ammonia (150 g) and diammonium maleate (30 g) at a temperature of about 25-40 degrees C. The autoclave was sealed and then pressurized through a gas inlet valve with ammonia gas to a constant pressure of about 114 psig for a period of 30 minutes. The gas inlet valve was then closed and the autoclave maintained at 40 degrees C. for 30 minutes. The autoclave was thereafter heated to about 140-150 degrees C. over a period of 40 minutes and maintained in this temperature range for an additional 50 minutes. The pressure within the reaction vessel rose from about 114 psig to about 700 psig during this heating period. After the temperature of about 140-150 degrees C. and the autogenous pressure had been maintained for 50 minutes, the contents of the reactor were expelled into a second vessel at ambient pressure. The resulting solution of diammonium D,L-aspartate was then neutralized while in the second vessel to a pH of 2.8 (isoelectric point of aspartic acid) with concentrated hydrochloric acid (about 12 molar). A white precipitate of D,L-aspartic acid formed within a few minutes of neutralization with the acid. The precipitated D,L-aspartic acid was isolated by filtration and dried to afford a 71% yield of white crystalline powder. The product was identical to an authentic sample of D,L-aspartic acid obtained by both NMR (Nuclear Magnetic Resonance) and IR (InfraRed) techniques.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
diammonium D,L-aspartate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
D,L-aspartic acid

Synthesis routes and methods II

Procedure details

We have found that this object is achieved by a process for preparing D,L-aspartic acid by heating aqueous solutions of ammonium salts of aspartic acid at elevated temperatures under pressure, acidifying the reaction solution to liberate D,L-aspartic acid and isolating the D,L-aspartic acid, when maleic acid and ammonia are reacted in a molar ratio of from 1:2.1 to 1:50 in aqueous solution at from 60° C. to 250° C. under pressures of at least 1 bar, the pressure being controlled during the reaction in such a way that the reaction mixture is almost entirely in the liquid phase.
Name
D,L-aspartic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ammonium salts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
D,L-aspartic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
D,L-aspartic acid
Name
maleic acid
Name
ammonia

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-aspartic acid
Reactant of Route 2
L-aspartic acid
Reactant of Route 3
L-aspartic acid
Reactant of Route 4
L-aspartic acid
Reactant of Route 5
L-aspartic acid
Reactant of Route 6
L-aspartic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.